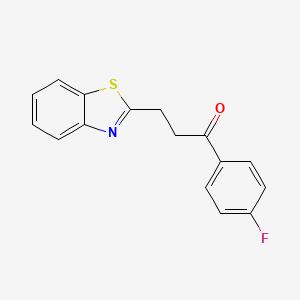![molecular formula C23H12Cl2N2O3 B14946657 N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14946657.png)
N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is a common choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
What sets N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide apart is its unique structure, which combines the indole core with additional functional groups that enhance its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H12Cl2N2O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxamide |
InChI |
InChI=1S/C23H12Cl2N2O3/c24-12-8-9-15(25)16(11-12)26-23(30)18-17-7-3-4-10-27(17)20-19(18)21(28)13-5-1-2-6-14(13)22(20)29/h1-11H,(H,26,30) |
InChI Key |
SLQNZGFUYUTUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B14946576.png)
![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)

![4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B14946599.png)
![3-fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B14946604.png)
![(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946606.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, ethyl ester](/img/structure/B14946620.png)
![Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14946624.png)
![4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B14946625.png)
![5-(4-ethoxyphenyl)-3-(furan-2-yl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14946633.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946641.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14946649.png)
![(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946665.png)
